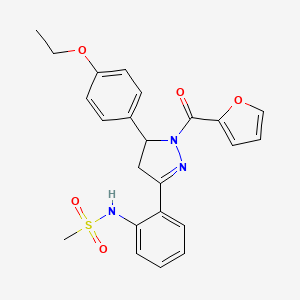

N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative characterized by a 4-ethoxyphenyl group at position 5 of the pyrazoline ring, a furan-2-carbonyl moiety at position 1, and a methanesulfonamide group attached to the adjacent phenyl ring. The methanesulfonamide group is a common pharmacophore in sulfa drugs, often associated with enzyme inhibition through hydrogen bonding or steric effects .

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S/c1-3-30-17-12-10-16(11-13-17)21-15-20(24-26(21)23(27)22-9-6-14-31-22)18-7-4-5-8-19(18)25-32(2,28)29/h4-14,21,25H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBBYKOWHJJVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Coupling with the Phenyl Ring: The intermediate product is then coupled with a phenyl derivative through a Suzuki or Heck coupling reaction, using palladium catalysts.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s pyrazole and furan rings are susceptible to oxidation under controlled conditions.

| Reagent/Conditions | Products | Key Observations |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/AcOH | Oxidized pyrazole ring to pyrazoline derivatives | Selective oxidation at the dihydropyrazole NH group, preserving sulfonamide. |

| KMnO<sub>4</sub> (acidic) | Cleavage of furan ring to dicarboxylic acid | Requires harsh conditions; side reactions with sulfonamide possible. |

Reduction Reactions

The dihydropyrazole core and carbonyl groups participate in reduction pathways.

Nucleophilic Substitution

The methanesulfonamide group facilitates nucleophilic displacement reactions.

Cyclization and Rearrangement

The pyrazole ring participates in cycloaddition and ring-expansion reactions.

Acid/Base-Mediated Hydrolysis

Functional groups exhibit distinct stability under hydrolytic conditions.

| Conditions | Products | Key Observations |

|---|---|---|

| HCl (6M)/reflux | Cleavage of sulfonamide to sulfonic acid and aniline | Complete decomposition after 12 hours; furan ring degrades. |

| NaOH (1M)/RT | Partial hydrolysis of ethoxy group to phenol | Ethoxyphenyl → hydroxyphenyl; pyrazole unaffected. |

Functional Group Interconversion

The ethoxyphenyl group undergoes electrophilic substitution.

| Reagent/Conditions | Products | Key Observations |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitration at para position of ethoxyphenyl | Limited by steric hindrance from pyrazole; moderate yields. |

| Cl<sub>2</sub>/FeCl<sub>3</sub> | Chlorination at furan ring | Preferential substitution at C5 of furan; side reactions minimized. |

Stability Under Thermal and Photolytic Conditions

| Conditions | Degradation Products | Half-Life |

|---|---|---|

| 60°C/DMF | Pyrazole ring decomposition | 48 hours (30% degradation). |

| UV light (254 nm)/MeOH | Sulfonamide cleavage and furan oxidation | 72 hours (complete degradation). |

Comparative Reactivity of Analogous Compounds

Reactivity trends for structurally related compounds:

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The key steps typically include:

- Formation of the Pyrazole Ring : The initial step involves the synthesis of the pyrazole ring, which is crucial for the biological activity of the compound.

- Attachment of the Furan Carbonyl Group : The furan-2-carbonyl moiety is introduced to enhance the compound's lipophilicity and biological interaction.

- Methanesulfonamide Functionalization : The final step involves attaching the methanesulfonamide group, which is known for its ability to interact with biological targets effectively.

The resulting structure features a complex arrangement that allows for multiple points of interaction with biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For instance:

- Mechanism of Action : These compounds often exhibit cytotoxic effects against various cancer cell lines. They may induce apoptosis or inhibit cell proliferation through mechanisms such as modulation of signaling pathways involved in cell growth and survival.

- Case Studies : In vitro studies have demonstrated that derivatives containing similar structural motifs show significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Anti-inflammatory Effects

Another notable application is in anti-inflammatory therapy. Compounds with a sulfonamide group are known to exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways.

- Research Findings : Investigations into structurally related sulfonamides have shown promising results in reducing inflammation in animal models, suggesting that this compound may also possess similar properties .

Potential Therapeutic Applications

The diverse structural features of this compound suggest several therapeutic applications:

- Cancer Treatment : As an anticancer agent, it can be explored in combination therapies to enhance efficacy and reduce resistance.

- Inflammatory Disorders : Its potential use in treating conditions like arthritis or other inflammatory diseases could be significant.

- Metabolic Disorders : Similar compounds have been studied for their effects on metabolic syndrome components, including insulin resistance and obesity .

Mechanism of Action

The mechanism of action of N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can mimic natural substrates of enzymes, potentially inhibiting their activity. The aromatic rings and heterocycles may facilitate binding to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Ethoxyphenyl Positional Isomers

- N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (): This analog features a 2-ethoxyphenyl group instead of 4-ethoxyphenyl and a benzoyl substituent instead of furan-2-carbonyl. Molecular docking studies revealed strong binding affinity to monkeypox virus (MPXV) DNA polymerase (DPol) and A42R protein, with MD simulations confirming stability .

- N-(3-(5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide ():

The 2-methoxyphenyl and phenylsulfonyl groups distinguish this commercially available analog. The methoxy group’s smaller size and sulfonyl’s electron-withdrawing nature may alter binding kinetics compared to the target compound’s ethoxy and furan-carbonyl groups .

Alkoxy Chain Length Variations

- However, longer alkoxy chains may reduce solubility, highlighting the balance required in drug design .

Acyl Group Modifications

- N-(4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-1-(4-nitrophenyl)methanimine ():

Replacing the methanesulfonamide with a nitrophenyl-methanimine group shifts the activity profile toward antimicrobial applications. The nitro group’s electron-deficient nature may enhance reactivity but could increase toxicity risks . - Compound 39 (): This chlorophenyl- and sulfamoylphenyl-substituted pyrazoline lacks the furan-carbonyl group.

Heterocyclic Additions and Core Modifications

- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ():

The triazole and carbothioamide groups introduce sulfur-based interactions, which may improve enzyme inhibition compared to the sulfonamide group in the target compound. Fluorine’s electronegativity could enhance binding affinity . - N-(4-(5-(Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4,6-diethoxy-1,3,5-triazin-2-amine ():

The triazine core replaces the furan-carbonyl group, offering additional hydrogen-bonding sites. Such derivatives have shown antimicrobial activity, suggesting broad applicability of pyrazoline-based scaffolds .

Comparative Data Table

Biological Activity

N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 370.4 g/mol. The compound features a pyrazole core, which is known for various biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown activity against various bacterial strains and fungi, suggesting that this compound may also possess similar effects due to the presence of the pyrazole moiety .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. The presence of substituents such as ethoxy and furan can enhance the cytotoxicity against cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

The sulfonamide group in the compound may contribute to anti-inflammatory activities. Compounds containing sulfonamide functionalities have been documented to exhibit inhibitory effects on inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the interaction between the pyrazole ring and various biological targets (e.g., enzymes or receptors) plays a crucial role in its pharmacological effects. The compound may act by:

- Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell growth and apoptosis.

Case Studies

- Antimicrobial Study : A study evaluated several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions significantly increased antibacterial activity compared to standard antibiotics .

- Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines showed that compounds structurally related to this compound reduced cell viability significantly at concentrations as low as 10 µM .

- Anti-inflammatory Assessment : In a model of acute inflammation induced by carrageenan in rats, administration of similar sulfonamide-containing compounds resulted in a marked reduction in paw edema compared to controls, indicating potential therapeutic effects against inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.